5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid (CAS 1533035-83-4) is a conformationally restricted bicyclic heterocycle combining a 1,2,4-oxadiazole-3-carboxylic acid warhead with a bicyclo[3.1.0]hexane substituent at the 5-position. It possesses a molecular formula of C₉H₁₀N₂O₃, a molecular weight of 194.19 g·mol⁻¹, and a predicted pKa of 2.87±0.10, indicating it exists predominantly in the ionized carboxylate form at physiological pH.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B15239668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1C2C1CC(C2)C3=NC(=NO3)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-9(13)7-10-8(14-11-7)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,12,13)
InChIKeyOFVMAEOOYHMASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid: Core Scaffold Identity and Procurement Context


5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid (CAS 1533035-83-4) is a conformationally restricted bicyclic heterocycle combining a 1,2,4-oxadiazole-3-carboxylic acid warhead with a bicyclo[3.1.0]hexane substituent at the 5-position. It possesses a molecular formula of C₉H₁₀N₂O₃, a molecular weight of 194.19 g·mol⁻¹, and a predicted pKa of 2.87±0.10, indicating it exists predominantly in the ionized carboxylate form at physiological pH [1]. The compound is distributed as a mixture of diastereomers (two undefined atom stereocenters) at a standard purity of ≥95%, with batch-specific QC data (NMR, HPLC, GC) available from verified suppliers . Direct primary research literature containing quantitative biological activity for this exact compound is extremely scarce; the evidence presented herein therefore draws on comparative physicochemical properties, scaffold-level precedent from the bicyclo[3.1.0]hexane class, and differentiation against the closest commercially available analogs.

Why Generic 1,2,4-Oxadiazole-3-carboxylic Acid Analogs Cannot Substitute for 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid


The 5-position substituent on the 1,2,4-oxadiazole-3-carboxylic acid core is the primary determinant of molecular shape, lipophilicity, and exit-vector geometry for downstream conjugation. Swapping the bicyclo[3.1.0]hexan-3-yl group for a planar phenyl ring [1] increases XLogP3 by +0.8 units (from 1.4 to 2.2), altering partition behavior and predicted promiscuity. Changing the attachment point from the 3-yl to the 6-yl position on the same bicyclo[3.1.0]hexane scaffold [2] raises XLogP3 from 1.4 to 1.8 and rotates the exit vector from a meta-analogous (~120°) to a para-analogous (~180°) trajectory, fundamentally changing the 3D presentation of the carboxylic acid to any target binding site. Replacing the rigid bicyclo[3.1.0]hexane with a flexible cyclohexyl ring eliminates the conformational restriction that the fused cyclopropane enforces, removing the entropic benefit documented for bicyclo[3.1.0]hexane-containing ligands in target engagement [3]. These quantifiable differences in lipophilicity, geometry, and rigidity mean that generic substitution without explicit comparator-matched validation introduces uncontrolled variables into any SAR or lead-optimization campaign.

Head-to-Head and Cross-Study Quantitative Differentiation of 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-yl Isomer vs. 6-yl Isomer vs. 5-Phenyl Analog

The 3-yl-substituted bicyclo[3.1.0]hexane isomer (target compound) exhibits a computed XLogP3 of 1.4 [1]. This is 0.4 log units lower than the 6-yl positional isomer (XLogP3 = 1.8) [2] and 0.8 log units lower than the 5-phenyl planar aromatic analog (XLogP3 = 2.2) [3]. All three compounds share the same 1,2,4-oxadiazole-3-carboxylic acid core and differ only in the 5-substituent. The lower logP of the 3-yl isomer predicts higher aqueous solubility and potentially reduced non-specific protein binding relative to both comparators.

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Restriction: Bicyclo[3.1.0]hexane Core vs. Flexible Cyclohexyl or Cyclopentyl Analogs

The bicyclo[3.1.0]hexane scaffold enforces a rigid, boat-like ground-state conformation due to the fused cyclopropane ring, in contrast to the rapidly interconverting chair/twist-boat conformers of monocyclic cyclohexane [1]. DFT computational studies demonstrate that boat conformers in bicyclo[3.1.0]hexanes are energetically more stable than chair conformers, with the inversion barrier between boat and chair forms estimated to be significantly higher than in monocyclic cyclohexane derivatives [2]. The 3-yl attachment point further constrains the exocyclic bond vector to a discrete meta-analogous orientation (~120°), whereas a cyclohexyl substituent at the same position would sample a broad conformational ensemble. This pre-organization is reported to 'confer tighter binding to the target protein' and 'often provide better selectivity, resulting in less off-target effects' in medicinal chemistry campaigns [3].

Conformational restriction Entropic benefit Target selectivity

Carboxylic Acid Synthetic Utility: Free Acid vs. Ethyl Ester Analog for Direct Conjugation

The target compound bears a free carboxylic acid at the oxadiazole 3-position, enabling direct amide coupling, esterification, or salt formation without a deprotection step. Its closest ester analog, ethyl 5-((1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 2136789-10-9) [1], requires an additional hydrolysis step to access the carboxylic acid, adding one synthetic transformation and associated yield loss. The predicted pKa of 2.87±0.10 for the target compound [2] confirms that the carboxylic acid is >99% ionized at pH 7.4, making it suitable for salt formation and aqueous formulation without pH adjustment. Furthermore, 1,2,4-oxadiazole-3-carboxylic acids are established bioisosteres of ester and amide functionalities, providing metabolic stability advantages over conventional ester prodrugs [3].

Synthetic tractability Amide coupling Building block efficiency

Exit-Vector Geometry: Meta-Analogous (3-yl) vs. Para-Analogous (6-yl) Substitution Pattern on the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane scaffold offers two distinct substitution geometries: the 3-position provides a meta-analogous exit vector (bond angle ~120° relative to the scaffold principal axis), while the 6-position (cyclopropyl bridge) provides a para-analogous exit vector (~180°) [1]. The target compound utilizes the 3-yl attachment, projecting the carboxylic acid at an angle that mimics meta-substituted phenyl rings while retaining full sp³ character. This is pharmacophorically distinct from the 6-yl isomer (CAS 1500633-65-7) which projects substituents along the scaffold's long axis. Bicyclo[3.1.0]hexanes are explicitly classified as 'conformationally restrained isosteres of cyclohexanes' and have been highlighted alongside bridge-fused rings as 'm-phenyl bioisosteres' in the medicinal chemistry literature [2]. The topological polar surface area (TPSA) is identical for both isomers at 76.2 Ų [3], confirming that the differentiation is purely geometric, not polarity-based.

Exit-vector diversity Fragment-based design 3D-pharmacophore

High-Value Application Scenarios for 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid Based on Quantified Differentiation


Fragment-Based Lead Generation Requiring Low-Lipophilicity, sp³-Rich Carboxylic Acid Building Blocks

The target compound's XLogP3 of 1.4—the lowest among its bicyclo[3.1.0]hexane-oxadiazole isomer series—makes it the preferred choice for fragment libraries where elevated lipophilicity drives promiscuous binding and poor developability [1]. Its sp³-rich bicyclo[3.1.0]hexane core contributes three-dimensional character (Fsp³ = 0.56) that is increasingly mandated by pharmaceutical fragment-based screening collections to escape flatland bias. The free carboxylic acid enables direct amide-coupling to diverse amine fragments without deprotection, accelerating hit-to-lead timelines.

Structure-Based Design of Protease Inhibitors Requiring a Meta-Directed Carboxylic Acid Warhead

Vendor documentation identifies this compound as 'particularly useful in the synthesis of protease inhibitors [and] enzyme modulators' [2]. The 3-yl substitution pattern provides a meta-analogous presentation of the carboxylic acid, which is geometrically distinct from the para-analogous 6-yl isomer (CAS 1500633-65-7). In protease active sites where the catalytic machinery engages a carboxylic acid positioned at a ~120° angle from a central scaffold, the 3-yl isomer is the geometrically appropriate choice. The predicted pKa of 2.87 ensures the acid is fully ionized for ionic interactions with catalytic arginine or lysine residues at physiological pH [1].

Conformationally Restricted SAR Exploration Around Cyclohexane- or Cyclopentane-Containing Hits

When an initial hit contains a flexible cyclohexane or cyclopentane ring with an oxadiazole-carboxylic acid motif, replacing it with the rigid bicyclo[3.1.0]hexan-3-yl group can probe the entropic benefit of conformational restriction. Literature precedent indicates that bicyclo[3.1.0]hexanes 'may confer tighter binding to the target protein [and] more resistance to metabolism' [3]. The target compound serves as an off-the-shelf building block for such scaffold-hopping experiments, enabling rapid SAR assessment without custom synthesis.

Agrochemical Lead Discovery Exploiting the 1,2,4-Oxadiazole Bioisostere Motif

The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide functionalities, providing metabolic stability against hydrolytic enzymes commonly encountered in insect and fungal targets [4]. The bicyclo[3.1.0]hexane substituent adds conformational rigidity that can enhance species selectivity between pest and host organisms. Vendor sources note potential applications in 'agrochemicals, where [the compound's] structural motifs could contribute to the development of new pesticides or herbicides' [2]. The favorable XLogP3 of 1.4 falls within the optimal range (1–3) for foliar uptake and phloem mobility.

Quote Request

Request a Quote for 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.